molecular formula C19H22N6O3S B2844316 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946282-20-8

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2844316
CAS No.: 946282-20-8
M. Wt: 414.48
InChI Key: NGXLIXXBZJQMPY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocycle known for its pharmacological versatility in kinase inhibition and anticancer activity.
  • 4-position: Propylamino (-NHCH₂CH₂CH₃) moiety, contributing to hydrogen-bonding interactions.

The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its electron-rich aromatic system, often associated with enhanced bioavailability and CNS penetration in drug design .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-3-6-20-16-13-10-22-25(17(13)24-19(23-16)29-2)8-7-21-18(26)12-4-5-14-15(9-12)28-11-27-14/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXLIXXBZJQMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 946282-23-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.

The molecular formula of the compound is C24H26N6OSC_{24}H_{26}N_{6}OS with a molecular weight of 446.6 g/mol. The structural characteristics include a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group and a propylamino side chain, contributing to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds structurally related to pyrazolo[3,4-d]pyrimidines. In particular, compounds with similar frameworks have shown promising results against various human cancer cell lines. For instance, a series of new pyrazolo derivatives were tested against MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) cell lines. However, it was noted that many derivatives did not exhibit significant cytotoxicity within the tested concentration ranges .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Activity
Compound 1MCF-7Not determinedNo significant cytotoxicity
Compound 2K-562Not determinedNo significant cytotoxicity
This compoundVariousN/AFurther studies needed

Kinase Inhibition

The compound also shows potential as a protein kinase inhibitor. Specifically, it has been investigated for its ability to inhibit CDK2/cyclin E and Abl kinases. Previous studies indicated that related compounds could inhibit Abl kinase at micromolar concentrations; however, the newly synthesized derivatives did not demonstrate similar inhibitory effects . This suggests that structural modifications may be necessary to enhance kinase-binding capabilities.

Table 2: Kinase Inhibition Studies

CompoundKinase TargetIC50 (µM)Inhibition
Compound ACDK2Not determinedNo inhibition
Compound BAblNot determinedNo inhibition
This compoundCDK2/AblN/AFurther studies needed

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer proliferation and survival pathways. The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for binding interactions with target proteins.

Case Studies and Research Findings

Several research efforts have focused on synthesizing and characterizing pyrazolo derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that while some compounds exhibited moderate activity, many did not meet therapeutic thresholds for further development .
  • Structural Insights : Structural analysis through X-ray crystallography has provided insights into the molecular conformations of these compounds, aiding in understanding their binding interactions with biological targets.
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to various kinases and receptors, suggesting pathways for optimization in future research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
Target Compound Pyrazolo[3,4-d]pyrimidine 6-SCH₃, 4-NHCH₂CH₂CH₃, 1-ethyl-benzo[d][1,3]dioxole-5-carboxamide ~480 (estimated) Not reported NMR: Benzo[d][1,3]dioxole signals (δ 6.8–7.2 ppm for aromatic protons); MS: Fragmentation at pyrimidine ring
Example 53 () Pyrazolo[3,4-d]pyrimidine 4-amino, 3-fluoro-N-isopropylbenzamide, 5-fluoro-3-(3-fluorophenyl)chromen-4-one 589.1 175–178 MS: [M+1]⁺ = 589.1; NMR: Fluorophenyl (δ 7.1–7.6 ppm) and chromenone carbonyl (δ 180 ppm)
1005612-70-3 () Pyrazolo[3,4-b]pyridine 3,6-dimethyl, 1-phenyl, 4-carboxamide-N-(1-ethyl-3-methyl-pyrazol-4-yl) 374.4 Not reported MS: [M+1]⁺ = 374.4; Distinct pyrazole and pyridine fragmentation

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~480 vs. 374.4 in ) reflects its complex substituents, which may influence pharmacokinetics.
  • Spectral Data : The benzo[d][1,3]dioxole group generates distinct NMR signals (δ 6.8–7.2 ppm) compared to fluorinated analogs (δ 7.1–7.6 ppm for fluorophenyl in ) .

Analytical Comparisons

  • Mass Spectrometry : Molecular networking () reveals that analogs with similar substituents (e.g., carboxamide groups) share high cosine scores (>0.8) in MS/MS fragmentation patterns. The target compound’s methylthio and benzo[d][1,3]dioxole groups may produce unique fragments (e.g., m/z 121 for methylthio loss) .
  • NMR Spectroscopy : The benzo[d][1,3]dioxole protons in the target compound show splitting patterns distinct from fluorinated analogs, aiding structural differentiation .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically explored?

  • Methodology :
  • Combinatorial Screening : Test with FDA-approved kinase inhibitors (e.g., imatinib) in checkerboard assays.
  • Transcriptomic Profiling : RNA-seq to identify synergistic pathway modulation (e.g., PI3K/AKT + compound) .

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